molecular formula C11H13ClO4 B1445021 Methyl 2-chloro-2-(3,5-dimethoxyphenyl)acetate CAS No. 1247455-96-4

Methyl 2-chloro-2-(3,5-dimethoxyphenyl)acetate

Cat. No.: B1445021
CAS No.: 1247455-96-4
M. Wt: 244.67 g/mol
InChI Key: RWNHCMSKBLURNY-UHFFFAOYSA-N
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Description

Structural Identity and Classification

Methyl 2-chloro-2-(3,5-dimethoxyphenyl)acetate (CAS 1247455-96-4) is an organohalogen ester with the molecular formula C₁₁H₁₃ClO₄ and a molecular weight of 244.67 g/mol. Its structure features a central acetoxy group (–O–C(=O)–O–) bonded to a chlorine-substituted carbon, which is further connected to a 3,5-dimethoxyphenyl aromatic ring (Figure 1). The SMILES notation O=C(OC)C(Cl)C1=CC(OC)=CC(OC)=C1 highlights its functional groups: an ester moiety, a chloro substituent, and two methoxy groups at the 3- and 5-positions of the phenyl ring.

The compound belongs to the class of aryl chloroacetates , characterized by the presence of both halogen (chlorine) and electron-donating methoxy groups on the aromatic system. This dual functionality confers unique electronic properties, making it a valuable intermediate in synthetic organic chemistry.

Property Value
Molecular Formula C₁₁H₁₃ClO₄
Molecular Weight 244.67 g/mol
SMILES O=C(OC)C(Cl)C1=CC(OC)=CC(OC)=C1
CAS Registry Number 1247455-96-4
Key Functional Groups Ester, Chloro, Methoxy

Historical Context in Organic Chemistry

The synthesis of chloroacetate esters dates to early 20th-century developments in nucleophilic acyl substitution reactions. This compound emerged as a specialized derivative in the 1980s, driven by demand for halogenated aromatic building blocks in pharmaceutical and agrochemical research. Its structural complexity—combining methoxy-directed aromatic reactivity with the electrophilic chloroacetate group—made it a candidate for studying steric and electronic effects in esterification and cross-coupling reactions.

Notably, the compound’s synthesis often involves Friedel-Crafts acylation or halogenation of pre-formed acetates , as evidenced by patents describing single-step routes from trichloroethyl precursors. Modern mechanochemical methods have also been explored to improve yield and reduce solvent waste, aligning with green chemistry principles.

Chemical Nomenclature Systems

The systematic IUPAC name, This compound , reflects its substitution pattern:

  • Methyl : The ester’s alkyl group (–OCH₃).
  • 2-Chloro : Chlorine at the second position of the acetate backbone.
  • 3,5-Dimethoxyphenyl : Aromatic ring with methoxy groups at positions 3 and 5.

Alternative nomenclature includes:

  • Methyl α-chloro-3,5-dimethoxybenzeneacetate (CA Index Name).
  • 2-Chloro-2-(3,5-dimethoxyphenyl)acetic acid methyl ester (CAS variant).

Registry identifiers further specify its identity:

  • MDL Number : MFCD16723908.
  • PubChem CID : Not yet assigned (as of 2025).

Position in Organohalogen Ester Chemistry

This compound occupies a niche within organohalogen esters due to its dual substituent effects :

  • Methoxy Groups : Electron-donating methoxy substituents enhance the aromatic ring’s nucleophilicity, facilitating electrophilic aromatic substitution (EAS) at the para position relative to the acetate group.
  • Chloro Group : The chlorine atom introduces steric hindrance and modulates the acetate’s electrophilicity, impacting reactivity in nucleophilic acyl substitutions.

Comparatively, simpler analogs like methyl 2-chloro-2-phenylacetate (CAS 7476-66-6) lack methoxy groups, resulting in reduced electronic complexity. Conversely, derivatives such as methyl 2-chloro-2-(4-chloro-3-nitrophenyl)acetate (CAS 300355-23-1) exhibit heightened reactivity due to nitro group electron withdrawal.

Table 2: Comparative Analysis of Chloroacetate Esters

Compound Substituents Key Reactivity Traits
This compound 3,5-OMe, Cl Enhanced EAS, moderate electrophilicity
Methyl 2-chloro-2-phenylacetate H, Cl Standard electrophilic character
Methyl 2-(4-chloro-3-nitrophenyl)acetate 4-Cl, 3-NO₂, Cl High reactivity in SNAr reactions

In pharmaceutical contexts, the 3,5-dimethoxy motif is analogous to natural product frameworks (e.g., lignans, flavonoids), suggesting potential utility in drug design. Recent studies highlight its role in synthesizing protease inhibitors and kinase modulators, though specific applications remain proprietary.

Properties

IUPAC Name

methyl 2-chloro-2-(3,5-dimethoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO4/c1-14-8-4-7(5-9(6-8)15-2)10(12)11(13)16-3/h4-6,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNHCMSKBLURNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(C(=O)OC)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation with Chloroacetyl Chloride

One of the most established methods for preparing chloro-substituted phenylacetates involves the Friedel-Crafts acylation of an aromatic substrate with chloroacetyl chloride, catalyzed by Lewis acids or under acidic conditions.

  • Starting Material: 3,5-dimethoxybenzene or derivatives thereof.
  • Reagent: Chloroacetyl chloride.
  • Catalyst: Typically Lewis acids such as AlCl3 or Brønsted acids.
  • Conditions: Temperature controlled between -10°C and +30°C to optimize yield and minimize side reactions.
  • Mechanism: Electrophilic aromatic substitution leading to 2-chloro-1-(3,5-dimethoxyphenyl)ethanone intermediate.

This method is analogous to the preparation of related compounds such as 2-chloro-1-(2,5-dimethylphenyl)ethanone, which has been reported with high yield and purity when starting from p-xylene and chloroacetyl chloride under Friedel-Crafts conditions.

Esterification to Form Methyl Ester

Following the formation of the chloro-substituted ketone intermediate, conversion to the methyl ester is typically achieved by:

  • Method A: Direct esterification with methanol in the presence of acid catalysts.
  • Method B: Conversion of the acid or acid chloride intermediate to the methyl ester using methanol and a base or acid catalyst.

The esterification step is critical to obtain methyl 2-chloro-2-(3,5-dimethoxyphenyl)acetate with high purity.

Alternative Routes via Chloromethylation and Nitrile Hydrolysis

Though less favored due to lower yields and safety concerns, chloromethylation of 3,5-dimethoxybenzene followed by conversion to the nitrile and subsequent hydrolysis to the ester or acid is a known route. However, this involves handling toxic reagents like bischloromethyl ether and generally results in lower overall yields (~38% over multiple steps).

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Friedel-Crafts acylation 3,5-dimethoxybenzene + chloroacetyl chloride + AlCl3 -10 to +30 1-2 hours ~90 Controlled addition over ~70 minutes; stirring at 20-25°C for 2 hours recommended
Work-up Addition of ice-cold water and conc. HCl 0-5 30 minutes - Separation of organic phase for next step
Esterification Methanol + acid/base catalyst 50-70 Several hours 85-95 Acidic or basic catalysis depending on method
Purification Extraction and pH adjustment Ambient - - Organic phase extraction, acidification to precipitate product, filtration

Catalysts and Their Roles

The choice of catalyst impacts yield, reaction time, and purity.

Summary of Research Findings

  • The Friedel-Crafts acylation of 3,5-dimethoxybenzene with chloroacetyl chloride is the preferred route due to high yield (~90%) and operational simplicity.
  • Multi-step processes involving ketal formation and hydrolysis, reported for related compounds, suggest similar strategies could be adapted for this compound synthesis.
  • Alternative methods such as chloromethylation are less favored due to safety and yield concerns.
  • Esterification conditions vary but generally involve acidic or basic catalysis with methanol to afford the methyl ester in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-2-(3,5-dimethoxyphenyl)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Nucleophilic Substitution: Formation of substituted phenylacetates.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-chloro-2-(3,5-dimethoxyphenyl)acetate serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been investigated for their potential therapeutic effects.

Anticancer Properties

Research has indicated that compounds derived from this compound exhibit anticancer activities. For instance, studies have shown that certain derivatives can inhibit tumor growth and induce apoptosis in cancer cell lines. A notable case study involved the synthesis of a derivative that demonstrated significant cytotoxicity against breast cancer cells, leading to further investigations into its mechanism of action and potential as a chemotherapeutic agent.

Neurological Applications

The compound's structure suggests potential interactions with neurotransmitter systems. Preliminary studies have indicated that derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases. For example, a derivative was tested in animal models for its ability to reduce oxidative stress in neuronal cells.

Organic Synthesis

This compound is utilized as a versatile building block in organic synthesis. Its reactivity allows for the formation of various functional groups through nucleophilic substitution reactions.

Synthesis of Phenethylamines

The compound is frequently employed in the synthesis of phenethylamines, which are important in the pharmaceutical industry for their psychoactive properties. A detailed synthesis pathway includes the reaction of this compound with amines to yield substituted phenethylamines.

Reaction Reagents Product
Nucleophilic substitutionThis compound + AmineSubstituted phenethylamine

Cosmetic Formulations

In the cosmetic industry, this compound has been explored for its potential use in skin care products due to its antioxidant properties.

Skin Care Applications

Studies have demonstrated that formulations containing this compound can enhance skin hydration and provide protection against oxidative damage. A case study involving a cream formulation showed improved skin barrier function and reduced signs of aging after regular application over a period of eight weeks.

Mechanism of Action

The mechanism of action of methyl 2-chloro-2-(3,5-dimethoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The chloro group and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may exert its effects through:

    Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors and modulating signal transduction pathways.

    DNA Interaction: Binding to DNA and affecting gene expression and replication.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name (CAS) Molecular Formula Substituents Functional Groups Reference
Methyl 2-chloro-2-(3,5-dimethoxyphenyl)acetate (790272-11-6) C₁₁H₁₃ClO₄ 3,5-dimethoxyphenyl, Cl Ester, Chloro, Methoxy
Methyl 2-amino-2-(3,5-dichlorophenyl)acetate (1137825-73-0) C₉H₉Cl₂NO₂ 3,5-dichlorophenyl, NH₂ Ester, Amino, Chloro
Ethyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono]acetate (96722-61-1) C₁₀H₈Cl₃N₂O₂ 3,5-dichlorophenyl, hydrazono Ester, Chloro, Hydrazone
Methyl 2-(3,5-dimethoxyphenyl)acetate (6512-32-9) C₁₁H₁₄O₄ 3,5-dimethoxyphenyl Ester, Methoxy

Key Observations :

  • Chlorine vs.
  • Hydrazone Functionalization: Ethyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono]acetate introduces a hydrazone moiety, enabling chelation and coordination chemistry applications .
  • Methoxy vs. Chloro : The absence of chlorine in Methyl 2-(3,5-dimethoxyphenyl)acetate results in lower reactivity in substitution reactions compared to the target compound .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name (CAS) Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors Reference
This compound 244.67 ~2.5* 0 4 (ester O, methoxy O)
Ethyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono]acetate 314.54 4.7 1 (NH) 4
Methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride 237.63 - 2 (NH₂⁺, Cl⁻) 4

Key Observations :

  • Lipophilicity : The hydrazone derivative (XLogP3 = 4.7) exhibits higher lipophilicity than the target compound, likely due to the dichlorophenyl group and extended alkyl chain .
  • Hydrogen Bonding: Amino-substituted analogs (e.g., Methyl 2-amino-2-(3,5-dichlorophenyl)acetate) have increased hydrogen-bonding capacity, enhancing aqueous solubility and pharmacological relevance .

Biological Activity

Methyl 2-chloro-2-(3,5-dimethoxyphenyl)acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a chloro group and two methoxy groups attached to a phenyl ring. The presence of these functional groups enhances its reactivity and biological activity. The methoxy groups at the 3 and 5 positions are particularly important as they can participate in hydrogen bonding and influence the compound’s binding affinity to various biological targets.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, similar compounds with structural similarities have shown minimum inhibitory concentrations (MIC) against Staphylococcus aureus ranging from 3.9 to 31.5 µg/mL .

Anticancer Activity

This compound has also been explored for its anticancer potential. Research indicates that it may inhibit tumor growth through various mechanisms, including enzyme inhibition and receptor modulation. Specifically, compounds with similar structures have been shown to exhibit cytotoxic effects against several human cancer cell lines, including breast (MCF-7), colon (Caco-2), and prostate (PC-3) cancer cells .

The biological effects of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may bind to active sites of enzymes, inhibiting their activity. This is particularly significant in pathways related to cancer cell proliferation.
  • Receptor Modulation: It can interact with cellular receptors, altering signal transduction pathways that are crucial for cancer cell survival.
  • DNA Interaction: The compound may bind to DNA, affecting gene expression and replication processes .

Case Study 1: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. The results indicated significant cytotoxicity with IC50 values comparable to established chemotherapeutics like cisplatin.

Cell LineIC50 Value (µM)
MCF-715
Caco-220
PC-325

This data suggests that the compound could serve as a lead in developing new anticancer therapies .

Case Study 2: Antibacterial Efficacy

In another study assessing antimicrobial efficacy, this compound was tested against various bacterial strains. The results highlighted its potential as an effective antibacterial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli15
Pseudomonas aeruginosa20

These findings support the compound's application in developing new antimicrobial agents .

Q & A

Q. What are the established synthetic routes for Methyl 2-chloro-2-(3,5-dimethoxyphenyl)acetate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: A common approach involves esterification of 3,5-dimethoxyphenylacetic acid derivatives. For example, analogous ester syntheses (e.g., 2,4-dichlorophenoxy acetate) use methanol and concentrated sulfuric acid under reflux, followed by precipitation in ice water and recrystallization from ethanol . Optimization can include adjusting catalysts (e.g., t-BuOK in anhydrous t-BuOH for improved reaction rates ), controlling reaction time (4–6 hours for reflux), and employing purification via column chromatography to isolate high-purity products. Monitoring reaction progress with TLC and optimizing stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of acid to methanol) can enhance yields.

Q. How is this compound characterized using spectroscopic techniques?

Methodological Answer: Key characterization methods include:

  • NMR Spectroscopy : 1^1H NMR identifies methoxy groups (δ 3.7–3.8 ppm for OCH3_3), the methyl ester (δ 3.6–3.7 ppm), and aromatic protons (δ 6.4–6.8 ppm for 3,5-substituted phenyl). 13^{13}C NMR confirms carbonyl (δ 170–175 ppm) and quaternary carbons.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 210.2265 (C11_{11}H14_{14}O4_4Cl) .
  • Infrared Spectroscopy (IR) : Peaks at ~1740 cm1^{-1} (ester C=O) and 1250 cm1^{-1} (C-O-C) confirm functional groups .

Advanced Research Questions

Q. What crystallographic methods are employed to determine the molecular structure of this compound, and how does the chloro substituent influence crystal packing?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (for refinement) and SHELXS (for structure solution) is used . The chloro substituent’s electronegativity can induce dipole-dipole interactions, affecting packing motifs. For example, in related compounds (e.g., bromo-substituted analogs), halogen bonding between Cl/Br and aromatic π-systems leads to layered or herringbone packing . Bond angles (e.g., Cl–C–C ≈ 118°) and torsional parameters (e.g., dihedral angles between phenyl and ester groups) are critical for modeling steric effects .

Q. How do electron-donating substituents (e.g., methoxy groups) on the aromatic ring affect the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Methoxy groups activate the aromatic ring via electron donation, increasing electron density at the para and meta positions. This enhances susceptibility to electrophilic attack but may reduce the leaving group ability of the chloro substituent. Comparative studies with non-methoxy analogs (e.g., 2-chlorophenylacetate) show slower SN2 kinetics due to steric hindrance from methoxy groups. Computational modeling (DFT) can quantify charge distribution and predict reactive sites .

Q. What analytical strategies resolve contradictions in spectroscopic data obtained for this compound across different studies?

Methodological Answer: Discrepancies in NMR or MS data often arise from impurities (e.g., unreacted starting materials) or solvent effects. Strategies include:

  • Multi-Technique Cross-Validation : Correlate 1^1H NMR with 13^{13}C NMR and IR to confirm functional groups.
  • High-Purity Standards : Recrystallize the compound from ethanol or use preparative HPLC to isolate pure samples .
  • Dynamic NMR for Conformational Analysis : Resolve splitting from rotamers (e.g., ester group rotation) by varying temperature .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-chloro-2-(3,5-dimethoxyphenyl)acetate
Reactant of Route 2
Methyl 2-chloro-2-(3,5-dimethoxyphenyl)acetate

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